1,4-Dimethyl-1H-imidazol-2-amine hydrochloride
Overview
Description
1,4-Dimethyl-1H-imidazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Imidazole derivatives, however, are known to interact with a diverse range of biological targets due to their versatile structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole compounds, in general, are involved in a wide range of biochemical pathways due to their diverse biological activity .
Result of Action
Imidazole derivatives are known to have a broad range of effects on cellular processes .
Action Environment
It is known, however, that the compound is stable at room temperature and soluble in water and some organic solvents .
Biochemical Analysis
Biochemical Properties
1,4-Dimethyl-1H-imidazol-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole compounds are known to bind to the heme iron atom of ferric cytochrome P450, influencing its activity . Additionally, this compound may interact with other enzymes involved in metabolic pathways, affecting their catalytic functions and overall biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to interfere with DNA activities, potentially affecting gene expression and cellular proliferation . The compound’s impact on cellular metabolism may involve alterations in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activities. For instance, imidazole compounds are known to inhibit cytochrome P450 enzymes by binding to the heme iron atom . This interaction can result in changes in gene expression and metabolic pathways, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, imidazole derivatives have been reported to cause dose-dependent changes in enzyme activities and metabolic pathways . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism may lead to the formation of metabolites that can further participate in biochemical reactions. Imidazole compounds are known to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of the compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Imidazole derivatives have been shown to penetrate tissues effectively, allowing them to reach their target sites and exert their biological effects . The distribution of the compound within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Imidazole compounds have been reported to localize in various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum . The localization of the compound can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
1,4-dimethylimidazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-3-8(2)5(6)7-4;/h3H,1-2H3,(H2,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQUFPJWMVYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.